molecular formula C13H14N4OS B2920505 1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea CAS No. 290835-09-5

1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea

Cat. No.: B2920505
CAS No.: 290835-09-5
M. Wt: 274.34
InChI Key: QOHDCARYRHEBKC-PTNGSMBKSA-N
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Description

1-{[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea is a chemical compound with the CAS Number 290835-09-5 and molecular formula C13H14N4OS. It is supplied for research purposes as a solid and should be stored according to standard laboratory practices for chemical reagents. This product is strictly For Research Use Only and is not intended for human therapeutic use or veterinary applications. This compound belongs to the class of isatin-thiocarbohydrazone derivatives. The isatin (1H-indole-2,3-dione) core is a versatile scaffold in medicinal chemistry, known for its broad spectrum of pharmacological properties. Isatin derivatives have demonstrated significant biological activities, including antiviral, antibacterial, antifungal, and anticancer effects . Specifically, thiocarbohydrazone derivatives similar to this compound have been synthesized and evaluated for their in vitro antiviral activity against various strains of both DNA and RNA viruses . The indole nucleus, a key structural component of this molecule, is a privileged structure in drug discovery. Bioactive compounds containing the indole ring system bind with high affinity to multiple receptors, making them valuable for developing new therapeutic agents . The prop-2-en-1-yl (allyl) group incorporated into the thiourea moiety may influence the compound's reactivity and interaction with biological targets. Researchers investigating the structure-activity relationships of novel heterocyclic compounds for pharmaceutical or agrochemical applications may find this material particularly valuable.

Properties

IUPAC Name

1-(2-hydroxy-1-methylindol-3-yl)imino-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-3-8-14-13(19)16-15-11-9-6-4-5-7-10(9)17(2)12(11)18/h3-7,18H,1,8H2,2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLKHLWYDRTYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with allylthiourea under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives bearing indole or isatin scaffolds exhibit diverse physicochemical and biological properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Effects on Key Properties

Compound Name / ID Substituents (R₁, R₂) Key Functional Groups Molecular Weight Reference
Target Compound R₁ = 1-methyl-2-oxoindole; R₂ = allyl C=O (lactam), C=S, N–H ~345 g/mol*
4a () R₁ = indol-3-ylmethylidene; R₂ = H C=O, C=S, C=N 384 (M+1)
4c () R₁ = 4-dimethylaminophenyl; R₂ = H C=O, C=S, CH=N
4g () R₁ = benzyl; R₂ = phenylmethylidene C=O, C=S, –CH₂– 428 (M+)
Allyl-substituted analog () R₁ = 3,4-dichlorophenyl; R₂ = allyl C=O, C=S, Cl substituents 405.27

*Estimated based on analogous compounds.

Key Findings

The 1-methyl-2-oxoindole moiety (target compound) exhibits stronger lactam C=O stretching (~1705 cm⁻¹) compared to benzyl-substituted 4g (1630 cm⁻¹), suggesting reduced conjugation in the latter .

Spectral Data :

  • IR Spectroscopy : The target compound’s allyl group may reduce N–H stretching frequency (cf. 4g: 3360 cm⁻¹ vs. 4a: 3226 cm⁻¹) due to steric hindrance or electronic effects .
  • ¹H-NMR : Propenyl protons in the target compound would resonate at δ ~4.8–5.2 (allylic CH₂) and ~5.7–6.0 (vinyl CH₂), distinct from 4g’s benzyl CH₂ (δ 3.2) .

Crystal Packing and Interactions: ’s thiourea derivative with a tetrahydronaphthalene group forms C(4) chains via N–H···S hydrogen bonding.

Table 2: Elemental Analysis Comparison

Compound Calculated (%) / Found (%) C H N Reference
Target* Calculated ~56.38 ~4.47 ~18.27
4f (Ev. 2) Calculated / Found 56.38/56.34 4.47/4.46 18.27/18.23
4g (Ev. 3) Calculated / Found 66.81/66.78 4.63/4.58 16.94/16.78

*Based on 4f’s formula (C₂₄H₂₁N₅OS).

Biological Activity

The compound 1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea is a thiourea derivative with potential therapeutic applications. Thioureas are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4OSC_{13}H_{14}N_{4}OS with a molecular weight of approximately 274.34 g/mol. The structural framework includes an indole moiety, which is often associated with various pharmacological activities.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study found that certain thiourea derivatives demonstrated effectiveness exceeding that of standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiourea Derivative AE. coli8 µg/mL
Thiourea Derivative BS. aureus4 µg/mL
Subject CompoundMultiple strainsTBD (to be determined)

Antitumor Activity

The antitumor potential of thiourea derivatives has also been documented. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including those related to breast and prostate cancer . The mechanisms of action often involve the modulation of signaling pathways associated with cancer progression.

Case Study:
In a recent investigation, a series of thiourea derivatives were synthesized and tested against pancreatic cancer cell lines. The results indicated that some derivatives had IC50 values as low as 14 µM, suggesting potent anticancer activity .

Antiviral Activity

Thioureas have shown promise in antiviral applications as well. They can inhibit viral replication in various cell lines, including those infected with herpes simplex virus (HSV). The indole structure in the compound may enhance its ability to interact with viral proteins .

Table 2: Antiviral Efficacy

CompoundVirus TypeIC50 (µM)
Indole-Thiourea DerivativeHSV-120
Indole-Thiourea DerivativeHIV15

The biological activities of thiourea derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition: Many thioureas inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Membrane Disruption: The lipophilic nature of these compounds allows them to penetrate microbial membranes, leading to cell lysis.
  • Interaction with Nucleic Acids: Some derivatives can bind to DNA or RNA, interfering with replication processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this thiourea derivative, and how can reaction conditions be optimized?

  • The compound can be synthesized via multi-step reactions involving condensation of substituted indole precursors with thiocarbohydrazide derivatives. A typical protocol involves refluxing intermediates (e.g., 3Z-substituted indol-3-ylidene amines) with allyl isothiocyanate in anhydrous ethanol under inert conditions . Optimization may require adjusting solvent polarity (e.g., DMF vs. ethanol), reaction time (2–8 hours), and stoichiometric ratios (1:1 to 1:1.2 for amine:isothiocyanate) to maximize yields (>65%). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is critical for removing unreacted starting materials .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • IR spectroscopy : Confirm the presence of C=O (1640–1680 cm⁻¹), C=S (1250–1310 cm⁻¹), and N–H stretches (3200–3350 cm⁻¹) .
  • ¹H-NMR : Key signals include indole NH protons (~14.7 ppm), allylic protons (δ 5.1–5.8 ppm), and methyl groups (δ 3.0–3.8 ppm) .
  • Mass spectrometry (ESI–MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiourea backbone .

Q. What are the primary challenges in achieving high purity during synthesis, and how can they be addressed?

  • Common impurities include unreacted indole precursors or byproducts from thiourea dimerization. Strategies:

  • Use excess allyl isothiocyanate (1.2–1.5 equivalents) to drive the reaction to completion.
  • Employ gradient elution in HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve closely eluting impurities .
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological activity or reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the thiourea sulfur and indole carbonyl may act as electron-deficient regions for nucleophilic attack .
  • Molecular docking : Screen against protein targets (e.g., kinases, microbial enzymes) using AutoDock Vina. Prioritize binding poses where the allyl group occupies hydrophobic pockets, and the thiourea backbone forms hydrogen bonds with catalytic residues .

Q. How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-response assays : Test across a wide concentration range (0.1–100 µM) to distinguish between therapeutic and toxic thresholds.
  • Control experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobial studies, cisplatin for cytotoxicity) to validate assay conditions .
  • Mechanistic studies : Use fluorescence-based assays (e.g., ROS detection) or transcriptomics to identify pathways affected at varying concentrations .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 24-hour intervals. The allyl group may hydrolyze under acidic conditions, while the indole ring could oxidize at alkaline pH .
  • Serum stability : Add fetal bovine serum (10% v/v) to simulate in vivo conditions. LC-MS/MS can detect protein adducts or metabolite formation .

Q. How can researchers link this compound’s structure-activity relationship (SAR) to existing pharmacological theories?

  • Compare its SAR with structurally similar thiourea derivatives (e.g., 1-cyclohexyl-3-allylthiourea ):

  • The 3Z-indolylidene group may enhance π-π stacking with aromatic residues in enzyme active sites.
  • The allyl substituent could improve membrane permeability due to its lipophilic nature .
    • Use QSAR models to correlate electronic (e.g., Hammett σ values) or steric parameters (e.g., molar refractivity) with observed bioactivity .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-dependent biological responses?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism to calculate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups against controls (p < 0.05, Tukey’s HSD) .

Q. How should researchers validate the compound’s mechanism of action in enzyme inhibition assays?

  • Kinetic studies : Measure initial reaction rates at varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive, non-competitive).
  • Fluorescence quenching : Monitor changes in tryptophan fluorescence upon compound binding to assess conformational changes in the enzyme .

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